2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol

Antipsychotic Dopamine D2 Receptor Structure-Activity Relationship

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol (CAS 215434-37-0) is a bifunctional synthetic intermediate featuring a Trifluoromethyl-bearing pyridine ring connected to a piperazine-(N)-ethanol moiety. It is offered as a research chemical by multiple suppliers (e.g., cataloged as a Trifluoromethylation Agent) with a base purity of 95–97%, and is typically a solid at room temperature.

Molecular Formula C12H16F3N3O
Molecular Weight 275.275
CAS No. 215434-37-0
Cat. No. B2572616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
CAS215434-37-0
Molecular FormulaC12H16F3N3O
Molecular Weight275.275
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2
InChIKeyAWMALSJZVLRFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 215434-37-0: Core Identity and Physicochemical Profile of 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol


2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol (CAS 215434-37-0) is a bifunctional synthetic intermediate featuring a Trifluoromethyl-bearing pyridine ring connected to a piperazine-(N)-ethanol moiety . It is offered as a research chemical by multiple suppliers (e.g., cataloged as a Trifluoromethylation Agent) with a base purity of 95–97%, and is typically a solid at room temperature .

Why Generic Substitution of 5-Trifluoromethyl Piperazine Ethanols Fails in Lead Optimization


The position of the trifluoromethyl group on the pyridine ring (5- vs. 6-position) and the nature of the N-alkyl side chain (e.g., ethanol vs. unsubstituted piperazine) are critical determinants of pharmacological activity, as demonstrated in patent families covering antipsychotic and serotonin-modulating pyridinylpiperazines [1]. Simply substituting a regioisomer or a des-ethanol analog without quantitative binding data risks silent failure in target engagement, as minor structural shifts can switch receptor subtype selectivity or abolish fast dissociation kinetics required for therapeutic profiles [1].

Quantitative Differentiation Evidence: 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol vs. Closest Analogs


Regioisomeric Trifluoromethyl Positioning Drives Dopamine D2 Antagonist Kinetics

The 5-trifluoromethylpyridine substitution pattern in CAS 215434-37-0 serves as a critical structural motif for constructing fast-dissociating dopamine D2 antagonists, a mechanism linked to reduced extrapyramidal side effects [1]. While direct binding data for the described compound is not publicly available, patent analysis shows that the 5-CF₃-2-pyridinyl-piperazine core, when properly elaborated, yields compounds with D2 binding pKi values distinct from 6-CF₃ regioisomers, underscoring the importance of maintaining the regiospecific substitution during procurement for structure-activity relationship (SAR) consistency [1].

Antipsychotic Dopamine D2 Receptor Structure-Activity Relationship

Hydroxyethyl Side Chain Enables Differentiated Synthetic Versatility Over Unsubstituted Piperazine

Compared to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 132834-58-3), which lacks a terminal hydroxyl handle, CAS 215434-37-0 (which bears a primary alcohol terminal group) allows direct conjugation, etherification, or sulfonation without requiring a separate N-alkylation step. This eliminates the need for additional protecting group chemistry. The boiling point is predicted at 394.0±42.0 °C and melting point is measured at 71-73°C [1]. This pre-installed functional group significantly reduces the synthetic step count for lead optimization libraries targeting the piperazine N-4 position.

Medicinal Chemistry Intermediates Synthetic Route Design Functional Group Diversification

Physicochemical Property Differences Impacting Handling and Formulation

The experimental melting point of 71-73°C [1] and predicted LogP of 2.27 distinguish this compound from lower molecular weight, liquid piperazine analogs (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine, which is a liquid at room temperature). This solid-state property simplifies purification (via recrystallization) and long-term storage compared to liquid or low-melting-point comparators, directly impacting procurement decisions for laboratories without gloveboxes or specialized cold storage.

Pre-formulation Physicochemical Profiling LogP

Evidence-Backed Procurement Scenarios for 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol


CNS Lead Optimization Programs Targeting Fast-Dissociating D2 Antagonists

When synthesizing novel antipsychotic candidates based on the piperazinyl-trifluoromethyl-pyridine core, procurement of the correct 5-CF₃ regioisomer is non-negotiable. Patent SAR data shows that the 5-substitution pattern is integral to achieving the fast-dissociating D2 kinetics that separate next-generation antipsychotics from first-generation drugs burdened by extrapyramidal side effects [1]. Using the 6-CF₃ analog risks the loss of this therapeutic window.

Synthetic Tractability in Automated Library Production

For high-throughput chemistry platforms generating diverse piperazine libraries, 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol reduces the synthetic sequence by at least one step when diversifying the N-4 position . The solid physical form (m.p. 71-73°C) further enables automated solid-dispensing systems, which struggle with the liquid 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine analog [2]. These practical advantages directly lower the failure rate and cost per compound in automated synthesis.

Bioconjugation and Chemical Probe Synthesis

The terminal primary alcohol on the piperazine ring serves as a latent handle for bioconjugation (e.g., attachment of fluorophores, biotin, or solid supports) without disrupting the pharmacophoric trifluoromethyl-pyridine. This permits direct linker attachment via ester or ether formation, a functionality absent in simple piperazine analogs. For chemical probe development, this eliminates the need for a separate N-alkylation step, preserving the piperazine basicity often required for target engagement [1].

Quote Request

Request a Quote for 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.